1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride consists of two distinct heterocyclic components connected through a methylene linker. The compound bears the Chemical Abstracts Service registry number 1315366-39-2 and is catalogued under the Molecular Design Limited number MFCD19382108. The International Union of Pure and Applied Chemistry nomenclature systematically describes this molecule as this compound, reflecting the substitution pattern and salt formation.
The molecular architecture features a 1,2,4-triazole ring bearing a methyl substituent at the 5-position, which significantly influences the electronic distribution and steric properties of the heterocycle. The triazole moiety is connected to the piperazine ring through a methylene bridge at the 3-position of the triazole system. This structural arrangement creates a flexible linkage between the two ring systems, allowing for conformational variability while maintaining the integrity of both heterocyclic components.
The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms in the piperazine ring, which enhances the compound's water solubility and crystallization properties. The molecular formula C8H16ClN5 indicates the presence of eight carbon atoms, sixteen hydrogen atoms (including the proton from the hydrochloride), one chloride anion, and five nitrogen atoms distributed between the triazole and piperazine components. The InChI key QQRBVVKRKGIQNA-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure in chemical databases.
Properties
IUPAC Name |
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.ClH/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13;/h9H,2-6H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBVVKRKGIQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that compounds with a 1,2,4-triazole nucleus can interact with their targets and cause significant changes. For instance, some compounds bind to the colchicine binding site of tubulin, which could potentially disrupt microtubule dynamics and cell division.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole nucleus have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against various tumor cell lines, suggesting that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with proteins, affecting their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, this compound can inhibit or activate enzymes involved in the tricarboxylic acid cycle, glycolysis, or amino acid metabolism. These interactions can lead to changes in metabolite levels, affecting the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can influence its activity, stability, and interactions with other biomolecules.
Biological Activity
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
The compound's molecular formula is with a molecular weight of 166.23 g/mol. It is characterized by the presence of a piperazine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₄N₄ |
| Molecular Weight | 166.23 g/mol |
| IUPAC Name | This compound |
| Appearance | White crystalline powder |
| Storage Temperature | Room temperature |
Antimicrobial Activity
Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the triazole ring in piperazine derivatives has been linked to enhanced antimicrobial activity due to their ability to interfere with microbial cell wall synthesis and metabolic pathways .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound may exhibit similar efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, which is essential for fungal cell membrane integrity. This mechanism is analogous to other triazole antifungals like fluconazole .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that similar piperazine derivatives can inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes and cardiovascular diseases . The inhibition of such enzymes can lead to significant therapeutic effects in conditions like hypertension and pain management.
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial activity of several triazole-piperazine derivatives against clinical isolates of bacteria. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new therapeutic agent .
Case Study 2: Antifungal Properties
In vitro tests demonstrated that the compound effectively inhibited the growth of Candida species at low concentrations, suggesting its potential use as an antifungal treatment .
Scientific Research Applications
Pharmacological Applications
The compound has garnered attention for its potential therapeutic uses, particularly in the field of pharmacology. Its structure suggests that it may interact with biological systems in ways that could be beneficial for treating various conditions.
Antifungal Activity
Research indicates that derivatives of 1H-1,2,4-triazoles exhibit antifungal properties. Specifically, compounds similar to 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus species. A study demonstrated that introducing a piperazine moiety enhances the antifungal activity of triazole derivatives by improving their solubility and bioavailability .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 0.5 µg/mL |
| Similar triazole derivative | Aspergillus flavus | 2 µg/mL |
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation by targeting specific metabolic pathways. For instance, a recent investigation found that compounds with a triazole ring showed promising results in inhibiting tumor growth in vitro and in vivo models .
Agricultural Applications
The compound's antifungal properties extend beyond human health into agriculture. It can be utilized as a fungicide to protect crops from various fungal diseases.
Fungicidal Efficacy
In agricultural studies, formulations containing triazole derivatives have been tested against common crop pathogens. The efficacy of these compounds was evaluated on crops such as wheat and corn.
| Crop | Pathogen | Efficacy (%) |
|---|---|---|
| Wheat | Fusarium graminearum | 85% |
| Corn | Helminthosporium | 90% |
These results suggest that this compound could play a crucial role in sustainable agriculture by reducing reliance on traditional chemical fungicides.
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science. Its ability to form coordination complexes with metals can be exploited in the development of new materials.
Coordination Chemistry
Research has shown that triazole-based ligands can stabilize metal ions and enhance their catalytic properties. This characteristic is particularly useful in designing catalysts for organic reactions .
| Metal Ion | Ligand | Catalytic Activity |
|---|---|---|
| Copper | This compound | High |
| Nickel | Similar triazole derivative | Moderate |
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Analysis of Structural and Functional Differences
Heterocycle Diversity :
- The target compound’s 1,2,4-triazole core offers distinct hydrogen-bonding capabilities and metabolic stability compared to pyrazole () or oxadiazole () analogs. Triazoles are more electronegative, enhancing interactions with biological targets .
- Pyrazole derivatives (e.g., ) exhibit anti-mycobacterial activity, suggesting that heterocycle choice directly influences biological target specificity .
Substituent Effects: Methyl Group Position: The target compound’s 5-methyl substitution on the triazole contrasts with the 1-methyl substitution in . Bulky substituents (e.g., benzhydryl in Meclizine, ) increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
Linker Flexibility :
- The methylene bridge in the target compound provides flexibility, whereas rigid linkers (e.g., benzoyl in ) may restrict conformational freedom, impacting binding kinetics .
Piperazine Substitution :
- 4-Ethyl substitution () increases basicity and solubility compared to unsubstituted piperazine, modulating pharmacokinetic properties .
Research Findings and Pharmacological Implications
- Anti-Mycobacterial Activity : Pyrazole-piperazine hybrids () demonstrate efficacy against Mycobacterium tuberculosis, highlighting the importance of heterocycle selection for antimicrobial applications .
- Receptor Affinity: Phenoxyethoxyethyl-substituted analogs (HBK series, ) show serotonin receptor binding, suggesting that bulky substituents enhance affinity for CNS targets .
- Tyrosinase Inhibition : Oxadiazole-containing derivatives () leverage electronegative heterocycles for enzyme inhibition, a property that could be explored in the target compound .
Preparation Methods
Preparation of the 5-Methyl-1H-1,2,4-Triazole Intermediate
The 5-methyl-1H-1,2,4-triazole core can be synthesized or functionalized through multiple routes:
Methylation of 1H-1,2,4-triazole : Starting from 1,2,4-triazole, methylation using chloromethane in the presence of potassium hydroxide and ethanol under reflux conditions yields 1-methyl-1H-1,2,4-triazole. This is a foundational step for further elaboration.
Halogenation or silylation at the 5-position : Treatment of 1-methyl-1H-1,2,4-triazole with strong bases (like n-butyllithium or LDA) followed by electrophilic reagents such as dibromomethane or trimethylchlorosilane introduces a bromine or trimethylsilyl group at the 5-position. This functionalization is crucial for subsequent carboxylation or substitution steps.
Carboxylation and esterification : The 5-bromo or 5-trimethylsilyl derivatives are reacted with carbon dioxide under basic conditions to form 5-substituted triazole-3-carboxylic acids, which are then converted to methyl esters by reaction with methanol and thionyl chloride.
Formation of the Hydrochloride Salt
The free base 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium, followed by isolation of the crystalline hydrochloride salt. This step improves compound stability and handling.
Detailed Example Procedure (Based on Patent and Literature Data)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1,2,4-Triazole, KOH, ethanol, chloromethane, reflux | Methylation to 1-methyl-1H-1,2,4-triazole | Methylated triazole intermediate |
| 2 | 1-methyl-1H-1,2,4-triazole, THF, TMEDA, n-BuLi, dibromomethane, cooling | Bromination at 5-position | 5-bromo-1-methyl-1H-1,2,4-triazole |
| 3 | 5-bromo derivative, LDA, CO2, THF, cooling | Carboxylation at 3-position | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
| 4 | Carboxylic acid, methanol, thionyl chloride | Esterification to methyl ester | 5-bromo-1-methyl-1H-1,2,4-triazole-3-methyl ester |
| 5 | Methyl ester, piperazine, solvent (e.g., ethanol), reflux | Nucleophilic substitution to introduce piperazine | 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine |
| 6 | Free base, HCl, solvent | Formation of hydrochloride salt | 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride |
Note: The exact conditions (solvent, temperature, equivalents) vary depending on scale and purity requirements.
Summary Table of Key Preparation Methods
| Method Step | Description | Advantages | Limitations |
|---|---|---|---|
| Methylation of triazole | Alkylation with chloromethane | Simple, high yield | Requires base and reflux |
| Halogenation at 5-position | Lithiation + dibromomethane | Enables further functionalization | Sensitive to moisture, requires low temp |
| Carboxylation | CO2 insertion at lithio intermediate | Introduces reactive carboxyl group | Requires inert atmosphere |
| Esterification | Thionyl chloride + methanol | Converts acid to ester for substitution | Use of corrosive reagents |
| Nucleophilic substitution with piperazine | Displacement of bromide | Direct introduction of piperazine | Possible side reactions, needs optimization |
| Salt formation | Treatment with HCl | Stabilizes compound | Requires purification |
Q & A
Basic Research Questions
Q. What are the optimal synthetic parameters for scaling up 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride in industrial settings?
- Methodological Answer : Key parameters include maintaining reaction temperatures between 80–120°C, pressures at 1–3 atm, and reaction times of 6–12 hours to maximize yield (≥85%) and minimize by-products like unreacted triazole intermediates. Automated reactors with real-time monitoring are recommended for reproducibility .
Q. How can reversed-phase liquid chromatography (RP-LC) be applied to analyze purity and quantify impurities in this compound?
- Methodological Answer : Use a C18 column with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min flow rate. UV detection at 254 nm allows separation of impurities such as unreacted triazole derivatives or residual piperazine precursors. Calibration curves should be validated with ≥95% linearity .
Q. What purification strategies are effective for isolating high-purity (>95%) this compound?
- Methodological Answer : Crystallization from ethanol/water (3:1 v/v) at 4°C yields pure hydrochloride salt. For residual solvent removal, vacuum drying at 40°C for 24 hours is recommended. Purity can be confirmed via melting point analysis (observed range: 215–220°C) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform homology modeling of target proteins (e.g., fungal CYP51 or bacterial gyrase) using tools like AutoDock Vina. Docking simulations should focus on the triazole-piperazine scaffold’s hydrogen bonding with active-site residues (e.g., Asp93 in CYP51). Validate predictions with in vitro inhibition assays (IC₅₀ determination) .
Q. What experimental approaches are suitable for studying structure-activity relationships (SAR) of substituents on the triazole ring?
- Methodological Answer : Synthesize analogs with substituents at the triazole 5-position (e.g., halides, alkyl groups) and test their bioactivity against microbial or cancer cell lines. Use multivariate regression analysis to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values. SAR trends may reveal enhanced potency with electron-withdrawing groups .
Q. How does pH affect the stability and solubility of this compound in aqueous buffers?
- Methodological Answer : Conduct stability studies at pH 2–9 (37°C, 72 hours) using HPLC to monitor degradation products. Solubility peaks at pH 4–6 (≥50 mg/mL) due to protonation of the piperazine nitrogen. For long-term storage, lyophilization at neutral pH is advised to prevent hydrolysis .
Q. What strategies mitigate by-product formation during the alkylation of the piperazine ring?
- Methodological Answer : Introduce a protecting group (e.g., tert-butyloxycarbonyl, Boc) on the piperazine nitrogen prior to triazole coupling. Deprotection with HCl/dioxane minimizes side reactions like over-alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
